molecular formula C27H34O16 B13825308 Leiocarposide, HPLC Grade, HPLC Grade

Leiocarposide, HPLC Grade, HPLC Grade

Cat. No.: B13825308
M. Wt: 614.5 g/mol
InChI Key: NSOQVTKUUBDPEG-WRXRYXBBSA-N
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Description

Leiocarposide is a naturally occurring compound known for its various biological activities. It is often used in high-performance liquid chromatography (HPLC) due to its high purity and stability. The compound has the empirical formula C27H34O16 and a molecular weight of 614.55 g/mol . Leiocarposide is primarily used as a reference substance in analytical chemistry and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Leiocarposide involves multiple steps, including the extraction from natural sources and subsequent purification. The compound can be isolated from plant materials using solvent extraction methods followed by chromatographic techniques such as HPLC. The reaction conditions typically involve the use of organic solvents and controlled temperature settings to ensure the purity and stability of the compound .

Industrial Production Methods: Industrial production of Leiocarposide involves large-scale extraction and purification processes. The use of advanced chromatographic techniques, such as preparative HPLC, ensures the high purity required for its application in scientific research. The production process is optimized to achieve high yield and purity, making Leiocarposide suitable for use as a reference standard in various analytical applications .

Chemical Reactions Analysis

Types of Reactions: Leiocarposide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions involving Leiocarposide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to ensure the desired outcome and to maintain the integrity of the compound .

Major Products Formed: The major products formed from the reactions of Leiocarposide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions can produce reduced forms of the compound. These products are often analyzed using HPLC to determine their purity and composition .

Scientific Research Applications

Leiocarposide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for HPLC analysis, ensuring the accuracy and reliability of analytical results. In biology, Leiocarposide is studied for its potential biological activities, including antioxidant and anti-inflammatory properties . In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases. In industry, Leiocarposide is used in the development of new drugs and other chemical products .

Mechanism of Action

The mechanism of action of Leiocarposide involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of specific enzymes and receptors, leading to various biological responses. For example, Leiocarposide has been shown to inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . The detailed molecular pathways and targets involved in its mechanism of action are still under investigation, and ongoing research aims to elucidate these aspects further.

Comparison with Similar Compounds

Leiocarposide is unique in its structure and biological activities compared to other similar compounds. Some of the similar compounds include chlorogenic acid, rutin, and quercitrin . While these compounds share some common properties, such as antioxidant activity, Leiocarposide stands out due to its specific molecular structure and higher stability under various conditions. The comparison highlights the uniqueness of Leiocarposide in terms of its applications and potential benefits in scientific research .

Conclusion

Leiocarposide is a valuable compound with diverse applications in scientific research. Its high purity and stability make it an ideal reference standard for HPLC analysis. The compound’s unique properties and potential biological activities continue to be the focus of ongoing research, promising new insights and applications in various fields.

Properties

Molecular Formula

C27H34O16

Molecular Weight

614.5 g/mol

IUPAC Name

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C27H34O16/c1-38-24-14(41-27-23(36)21(34)19(32)16(9-29)43-27)7-6-12(17(24)30)25(37)39-10-11-4-2-3-5-13(11)40-26-22(35)20(33)18(31)15(8-28)42-26/h2-7,15-16,18-23,26-36H,8-10H2,1H3/t15-,16-,18-,19-,20+,21+,22-,23-,26-,27-/m1/s1

InChI Key

NSOQVTKUUBDPEG-WRXRYXBBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1O)C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1O)C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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